molecular formula C9H12ClNO2 B3426801 Ethanolamine benzoate hydrochloride CAS No. 545375-30-2

Ethanolamine benzoate hydrochloride

Cat. No.: B3426801
CAS No.: 545375-30-2
M. Wt: 201.65 g/mol
InChI Key: ZXTMLOSVFWKYCL-UHFFFAOYSA-N
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Description

Ethanolamine benzoate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of ethanolamine, where the ethanolamine is esterified with benzoic acid and then converted to its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanolamine benzoate hydrochloride typically involves the esterification of ethanolamine with benzoic acid, followed by the conversion of the resulting ester to its hydrochloride salt. One common method involves the reaction of ethanolamine with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form ethanolamine benzoate. This ester is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanolamine benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid or benzaldehyde.

    Reduction: Ethanolamine or benzyl alcohol.

    Substitution: Various substituted ethanolamine derivatives.

Scientific Research Applications

Ethanolamine benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanolamine benzoate hydrochloride involves its interaction with biological membranes and proteins. The compound can act as a surfactant, altering the surface tension of cell membranes and affecting membrane permeability. It can also interact with enzymes and other proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its esterified benzoate group, which imparts different chemical properties compared to other ethanolamine derivatives. This esterification enhances its solubility and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-aminoethyl benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMLOSVFWKYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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